molecular formula C10H8N2O3 B3199412 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile CAS No. 1016843-83-6

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B3199412
CAS No.: 1016843-83-6
M. Wt: 204.18 g/mol
InChI Key: JTCWLEYXMQKFQI-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile (CAS 1016843-83-6) is a high-purity chemical intermediate serving critical roles in pharmaceutical research and development . This compound, with the molecular formula C10H8N2O3 and a molecular weight of 204.19, belongs to the class of β-oxonitriles, which are valuable building blocks in organic synthesis . Its structure incorporates both a nitrile and a ketone functional group adjacent to an aromatic ring system, a configuration that allows it to participate in various chemical transformations, such as the synthesis of heterocyclic compounds. Researchers primarily utilize this compound in the discovery and production of active pharmaceutical ingredients (APIs), where it acts as a key precursor . It is essential for laboratory and research applications only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption. For detailed handling and safety information, please consult the relevant Safety Data Sheet (SDS). The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCWLEYXMQKFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols, acidic or basic conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-(4-Methyl-3-aminophenyl)-3-oxopropanenitrile.

    Substitution: Amides or carboxylic acids.

    Oxidation: 3-(4-Methyl-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

The compound 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile , with the CAS number 1016843-83-6, is a significant chemical entity in various scientific research applications. This article will explore its applications in chemistry, biology, and medicine, supported by detailed data tables and relevant case studies.

Chemistry

In the field of synthetic organic chemistry, 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile serves as an important building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:

  • Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the nitrile group, enabling the introduction of various substituents.
  • Synthesis of Derivatives : It can be modified to create derivatives with potential pharmaceutical applications.

Biology

The biological activities of this compound are under investigation, particularly its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has shown that certain analogs can inhibit tumor cell proliferation, suggesting a mechanism involving apoptosis induction in cancer cells.

Medicine

The compound is being explored for its potential as a therapeutic agent:

  • Pharmaceutical Development : It is being studied as a precursor for synthesizing novel drugs targeting specific diseases. The incorporation of the nitrophenyl group enhances biological activity and selectivity towards certain molecular targets.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of synthesized derivatives of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile against E. coli and S. aureus. The results indicated that specific modifications to the nitrophenyl ring significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL.

Case Study 2: Anticancer Research

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs based on 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile and tested their effects on human cancer cell lines. One derivative demonstrated IC50 values below 10 µM against breast cancer cells, indicating strong potential for further development into an anticancer drug.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3-oxopropanenitrile core but differ in substituents or heterocyclic systems, leading to distinct physicochemical properties and reactivity profiles.

3-(4-Nitrophenyl)-3-oxopropanenitrile

  • Synthesis: Prepared via sodium cyanide reaction with 2-bromo-1-(4-nitrophenyl)ethanone .
  • Properties :
    • Density: 1.332 g/cm³ .
    • Boiling Point: 387.1°C .
  • Applications : Key precursor for pyrazole derivatives in pharmaceutical research .
  • Key Difference : Absence of methyl group reduces steric hindrance, enhancing reactivity in cyclocondensation reactions compared to the methyl-substituted analog .

3-(4-Ethylphenyl)-3-oxopropanenitrile

  • Synthesis : Reacted with hydrazine to form pyrazolo[3,4-b]pyridine intermediates for β-lactamase inhibitors .
  • Applications : Used in multi-component cyclization reactions for drug discovery .

3-(Benzofuran-3-yl)-3-oxopropanenitrile

  • Structure : Benzofuran ring replaces the phenyl group.
  • Synthesis : Derived from ethyl benzofuran-2-carboxylate and acetonitrile using NaH .
  • Applications : Intermediate for Schiff base derivatives with anticancer properties .
  • Key Difference : Benzofuran’s oxygen heteroatom enhances electronic effects, influencing binding affinity in bioactive molecules .

3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

  • Structure: Thiazole ring substituted with methyl and tosylamino groups.
  • Synthesis : Reacts with nitrogen binucleophiles to form pyrazolopyridine and thiophene derivatives .
  • Applications : Building block for heterocycles with antimicrobial and antitumor activities .
  • Key Difference : Thiazole ring introduces sulfur, altering electronic and coordination properties compared to purely aromatic systems .

3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile

  • Structure : Fluorine and morpholine substituents on the phenyl ring.
  • Molecular Formula : C₁₃H₁₃FN₂O₂ .
  • Applications : Investigated for kinase inhibition due to morpholine’s role in solubility and target engagement .
  • Key Difference : Fluorine and morpholine enhance metabolic stability and pharmacokinetic profiles .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Key Applications Reference ID
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile C₁₀H₈N₂O₃ 4-methyl, 3-nitro Heterocyclic synthesis
3-(4-Nitrophenyl)-3-oxopropanenitrile C₉H₆N₂O₃ 4-nitro Pyrazole precursors
3-(4-Ethylphenyl)-3-oxopropanenitrile C₁₁H₁₁NO 4-ethyl β-Lactamase inhibitors
3-(Benzofuran-3-yl)-3-oxopropanenitrile C₁₁H₇NO₂ Benzofuran Anticancer agents
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile C₁₄H₁₄N₄O₃S₂ Thiazole, tosylamino Antimicrobial agents
3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile C₁₃H₁₃FN₂O₂ Fluorine, morpholine Kinase inhibitors

Biological Activity

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound classified as a β-ketonitrile, notable for its structural features that include both nitrile and ketone functionalities. Its molecular formula is C12H10N2O3, and it possesses a distinct 4-methyl-3-nitrophenyl group attached to a propanenitrile backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's unique structure contributes to its reactivity and biological activity. The presence of the nitro group enhances electrophilic characteristics, which may facilitate interactions with biological targets. The following table summarizes the structural features and properties of related compounds:

Compound NameStructure FeaturesUnique Properties
3-(4-Nitrophenyl)-3-oxopropanenitrileNitro group at para positionHigher reactivity due to electron-withdrawing nitro
3-(4-Chlorophenyl)-3-oxopropanenitrileChlorine substituentExhibits different electrophilic properties
3-(4-Fluorophenyl)-3-oxopropanenitrileFluorine substituentIncreased lipophilicity affecting biological activity
4-Methyl-2-nitroanilineAniline derivativeDifferent reactivity patterns due to amine group

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain nitro-substituted compounds can inhibit the growth of various microorganisms, including E. coli and M. luteus. The mode of action often involves nucleophilic attack by thiols on reactive sites within the molecule, leading to cell death or inhibition of growth .

Anticancer Potential

In vitro studies have demonstrated the anticancer activity of related β-ketonitriles against several cancer cell lines. For example, molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival pathways. A study highlighted that certain derivatives showed IC50 values in the low micromolar range against colon cancer cell lines (HCT-116), indicating potent cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile has also been explored. Compounds in this class have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays have shown that some derivatives exhibit significant inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of nitrothiophenes were assessed for their minimum inhibitory concentrations (MICs) against various pathogens.
    • Results indicated a wide range of activities, with specific derivatives showing high efficacy against A. niger and other organisms .
  • Anticancer Activity Research :
    • A study investigated the cytotoxic effects of novel pyrazolo[3,4-b]pyridines, revealing that certain derivatives exhibited IC50 values as low as 1.98 µM against HCT-116 cells.
    • The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
  • Anti-inflammatory Evaluation :
    • Compounds were tested for their ability to inhibit protein denaturation, a marker for anti-inflammatory activity.
    • Significant results showed IC50 values lower than those of established anti-inflammatory agents, suggesting promising therapeutic candidates .

Q & A

Q. What are the established synthetic routes for 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted phenyl precursors and cyanoacetate derivatives. For example, analogous compounds (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) are synthesized via Claisen-Schmidt condensation using ketones and nitrile-containing reagents under basic conditions (e.g., KOH/EtOH) . Optimization strategies include:
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the nitrile product .

Q. What analytical techniques are critical for verifying the structural integrity and purity of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the nitrile (δ ~110–120 ppm in 13^13C), aromatic protons (δ 7.0–8.5 ppm), and ketone carbonyl (δ ~190–210 ppm in 13^13C) .
  • FT-IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (C=O stretch) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile in nucleophilic or electrophilic reactions?

  • Methodological Answer : Computational tools like Density Functional Theory (DFT) can predict reactive sites:
  • Fukui Indices : Identify nucleophilic (nitrile carbon) and electrophilic (ketone carbonyl) regions. For example, the nitrile group in similar compounds shows high electrophilicity in Michael addition reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions to guide reaction design (e.g., nitro group directing electrophilic substitution on the aromatic ring) .
  • Transition State Modeling : Simulate reaction pathways for substitutions or cyclizations, optimizing solvent and catalyst choices .

Q. How should researchers address contradictions in reported biological activities of structurally analogous nitrile-ketone compounds?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions . Resolution strategies include:
  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) and test against the same biological targets (e.g., JAK1 enzymes) .
  • Docking Simulations : Use software like AutoDock to compare binding affinities of analogs with target proteins (e.g., JAK1 active site interactions) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups enhancing anti-inflammatory activity in spirocyclic derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile
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3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile

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